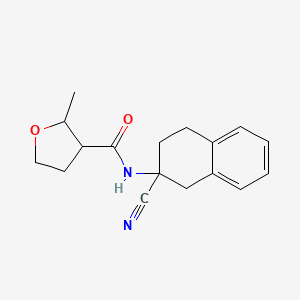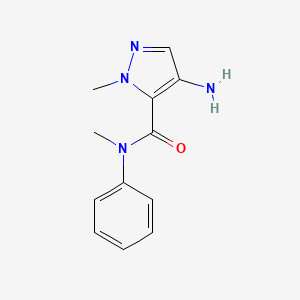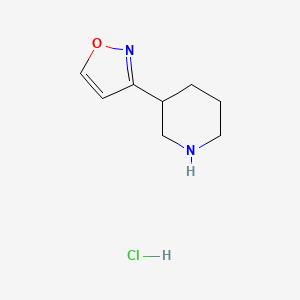
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide, also known as JNJ-42041935, is a novel small molecule inhibitor that has shown potential in treating various diseases. This compound was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves the inhibition of specific enzymes and proteins, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in the regulation of gene expression and cellular signaling pathways, which are often dysregulated in various diseases.
Biochemical and physiological effects:
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound has some limitations, including its low solubility in water, which can make it challenging to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where the compound may have a neuroprotective effect. Additionally, the compound may have potential as an anti-viral agent, as it has been shown to inhibit the replication of certain viruses. Further studies are needed to determine the full potential of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide in these and other disease areas.
In conclusion, N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and future directions for research and development make it an exciting area of study for the scientific community.
Synthesemethoden
The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide involves a multistep process that includes the reaction of 2-cyano-3,4-dihydro-1H-naphthalene with 2-methyl-3-hydroxybutyric acid and subsequent cyclization to form the oxolane ring. The final product is obtained after purification and isolation by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(7-9-21-12)16(20)19-17(11-18)8-6-13-4-2-3-5-14(13)10-17/h2-5,12,15H,6-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZFRGFCPPDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NC2(CCC3=CC=CC=C3C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-methyloxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)
![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768242.png)

![6-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2768247.png)
![(2S)-1-Acetyl-N-[(4-tert-butylphenyl)-cyanomethyl]pyrrolidine-2-carboxamide](/img/structure/B2768249.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}morpholine](/img/structure/B2768251.png)